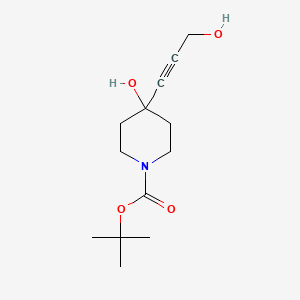
sodium;3-methanidylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;3-methanidylheptane is an organometallic compound with the chemical formula C8H17Na. It is derived from 2-ethylhexan-1-ol, a branched eight-carbon alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: sodium;3-methanidylheptane is typically synthesized through the reaction of 2-ethylhexan-1-ol with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C8H17OH+Na→C8H17Na+21H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of the alcohol to the sodium alkoxide.
Industrial Production Methods: In industrial settings, the production of sodium 2-ethylhexan-1-ide involves large-scale reactors where 2-ethylhexan-1-ol is continuously fed into a reactor containing molten sodium. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: sodium;3-methanidylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: It can reduce carbonyl compounds in the presence of hydrogen gas.
Substitution: It reacts with alkyl halides under mild conditions to form new carbon-carbon bonds.
Major Products:
Oxidation: 2-ethylhexanoic acid.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: New alkylated products.
Applications De Recherche Scientifique
sodium;3-methanidylheptane has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of sodium 2-ethylhexan-1-ide involves its ability to donate electrons and act as a nucleophile. It targets electrophilic centers in molecules, facilitating various chemical transformations. The molecular pathways involved include the formation of carbon-carbon and carbon-oxygen bonds through nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
- Sodium methoxide (CH3ONa)
- Sodium ethoxide (C2H5ONa)
- Sodium tert-butoxide (C4H9ONa)
Comparison: sodium;3-methanidylheptane is unique due to its branched structure, which imparts different steric and electronic properties compared to linear alkoxides like sodium methoxide and sodium ethoxide. This branching can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Propriétés
Numéro CAS |
54546-37-1 |
|---|---|
Formule moléculaire |
C8H17Na |
Poids moléculaire |
136.21 g/mol |
Nom IUPAC |
sodium;3-methanidylheptane |
InChI |
InChI=1S/C8H17.Na/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
Clé InChI |
JOZGELVITUSFFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC([CH2-])CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)

![1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B8523382.png)


![1-Methyl-5-acetyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B8523405.png)



